Succinonitrile-d4

LC-MS/MS Quantitative analysis Isotope dilution mass spectrometry

This perdeuterated isotopologue (NCCD2CD2CN) provides a critical M+4 mass shift for accurate LC-MS/MS isotope dilution quantification, ensuring complete baseline separation from unlabeled succinonitrile. Its 98 atom % D isotopic purity and ≥99% chemical purity deliver a proton-background-free deuterium lock signal for solid-state NMR. Essential for validated toxicokinetic and environmental analytical methods; unlabeled alternatives fail in these applications.

Molecular Formula C4H4N2
Molecular Weight 84.11 g/mol
CAS No. 23923-29-7
Cat. No. B1627120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinonitrile-d4
CAS23923-29-7
Molecular FormulaC4H4N2
Molecular Weight84.11 g/mol
Structural Identifiers
SMILESC(CC#N)C#N
InChIInChI=1S/C4H4N2/c5-3-1-2-4-6/h1-2H2/i1D2,2D2
InChIKeyIAHFWCOBPZCAEA-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinonitrile-d4 (CAS 23923-29-7): Isotopically Labeled Dinitrile for Quantitative Mass Spectrometry and NMR Reference Standards


Succinonitrile-d4 (CAS 23923-29-7) is a perdeuterated isotopologue of succinonitrile with the molecular formula NCCD₂CD₂CN and molecular weight 84.11 g/mol . Commercial material is typically supplied with ≥98 atom % D isotopic enrichment and chemical purity ≥99% (CP), with a melting point of 49–56 °C (lit.) and a mass shift of M+4 relative to unlabeled succinonitrile . As a deuterated derivative of an aliphatic C4 dinitrile, this compound serves primarily as an internal standard for quantitative LC-MS/MS analysis and as a deuterium lock solvent for solid-state NMR spectroscopy, where its distinct nuclear spin properties enable signal discrimination without interference from proton backgrounds .

Why Unlabeled Succinonitrile or Alternative Dinitriles Cannot Substitute for Succinonitrile-d4 in Isotopically Demanding Workflows


Substitution of succinonitrile-d4 with unlabeled succinonitrile fails in applications requiring isotopic discrimination because the M+4 mass shift provided by deuteration is essential for accurate internal standard calibration in quantitative LC-MS/MS workflows; without this mass difference, the analyte and internal standard co-elute indistinguishably, compromising quantification accuracy . Similarly, alternative dinitriles such as glutaronitrile (C5) or adiponitrile (C6) exhibit fundamentally different hydrogenation reactivity and adsorption behavior over Raney-type Ni catalysts, with reactivity decreasing in the order succinonitrile > glutaronitrile > adiponitrile, precluding their use as drop-in replacements in catalytic process development [1]. The deuterium labeling also provides a unique NMR lock signal for solid-state experiments that protonated analogs cannot replicate without introducing spectral interference .

Succinonitrile-d4 (23923-29-7) Product-Specific Quantitative Differentiation Evidence


M+4 Mass Shift Enables Unambiguous Quantification as an LC-MS/MS Internal Standard

Succinonitrile-d4 exhibits a nominal mass shift of M+4 relative to unlabeled succinonitrile, enabling complete chromatographic co-elution with distinct mass spectrometric detection channels for analyte and internal standard . This M+4 shift, derived from substitution of all four methylene hydrogens with deuterium, provides the minimum +3 Da separation generally required to avoid isotopic cross-talk in triple quadrupole MS quantification . Unlabeled succinonitrile cannot serve this function due to zero mass offset, while alternative partially deuterated isotopologues (e.g., d2-succinonitrile) produce only a +2 Da shift, increasing risk of isotopic overlap and quantification bias .

LC-MS/MS Quantitative analysis Isotope dilution mass spectrometry

Superior Hydrogenation Reactivity Versus Glutaronitrile and Adiponitrile Over Raney-Type Ni Catalysts

In a comparative fed-batch autoclave study at 350 K and 5.0 MPa over Raney-type Ni catalysts, the reactivity of aliphatic C4–C6 dinitriles decreased in the order: succinonitrile > glutaronitrile > adiponitrile [1]. Short dinitriles like succinonitrile adsorb more strongly on the catalyst surface than longer-chain analogs, and the stronger the adsorption, the higher the reactivity [2]. The yield of the intermediate aminonitriles decreases with increasing hydrocarbon chain length due to enhanced competition between dinitrile and aminonitrile for the same active sites [3].

Heterogeneous catalysis Hydrogenation kinetics Dinitrile processing

Deuterium NMR Lock Signal Without Proton Spectral Interference in Solid-State NMR

Succinonitrile-d4 provides a deuterium lock signal for solid-state NMR experiments without interfering with proton signals of interest from the sample, enabling improved signal stability and spectral resolution compared to experiments lacking a deuterated lock solvent or using protonated analogs that introduce background interference . The perdeuteration at the 2,2,3,3-positions eliminates proton NMR signals from the solvent in the aliphatic region, leaving the full spectral window available for analyte detection .

Solid-state NMR Deuterium lock Spectral resolution

Gauche and Trans Conformer-Specific Electron Affinity Values Establish Baseline for Electron Binding Studies

Experimental photoelectron spectroscopy studies have quantified distinct electron affinities for the two conformers of succinonitrile: the gauche conformer supports a dipole-bound anion state with EA = 108 ± 10 meV, while the trans conformer supports a quadrupole-bound anion state with EA = 20 ± 2 meV [1]. These values, validated by DFT/B3LYP calculations yielding 138 meV and 20 meV respectively, establish succinonitrile as a benchmark molecular system for investigating non-valence anion binding phenomena [2].

Electron affinity Dipole-bound anions Quadrupole-bound states

Complete Vibrational Assignment Enabled by [2,2,3,3-²H₄] Isotopomer for Force Field Calculations

Fengler et al. synthesized and characterized [2,2,3,3-²H₄]-succinonitrile (succinonitrile-d4) alongside [1,4-¹³C₂] and [1,4-¹³C₂-2,2,3,3-²H₄] isotopomers, enabling complete vibrational band assignments for both gauche and trans conformations via combined IR and Raman spectroscopy at ambient and liquid nitrogen temperatures [1]. The d4 isotopomer data were essential inputs for calculating the force field of succinonitrile in both conformations using experimental frequencies and ab initio methods, supporting assignments for the normal isotopomer that would otherwise be ambiguous [2].

Vibrational spectroscopy Isotopomer assignment Force field calculation

Succinonitrile-d4 (CAS 23923-29-7): Validated Research and Industrial Application Scenarios


LC-MS/MS Internal Standard for Quantitative Analysis of Succinonitrile in Biological and Environmental Matrices

Use succinonitrile-d4 as an isotope dilution internal standard for accurate quantification of unlabeled succinonitrile in complex matrices such as plasma, urine, or environmental water samples. The M+4 mass shift ensures complete baseline separation from the analyte in the mass analyzer while maintaining identical chromatographic retention time and ionization efficiency, correcting for matrix effects and instrument variability. This application is critical for toxicokinetic studies and environmental monitoring programs requiring validated quantitative methods .

Solid-State NMR Deuterium Lock Solvent for Materials Characterization

Employ succinonitrile-d4 as a lock solvent for solid-state NMR experiments on materials including polymers, battery electrolytes, and heterogeneous catalysts. The perdeuterated structure provides a deuterium lock signal without contributing proton background in the aliphatic spectral region (~2.5–3.0 ppm) , enabling cleaner acquisition of ¹H MAS NMR spectra from the analyte of interest . This is particularly valuable for characterizing solid polymer electrolytes and plastic crystalline materials where succinonitrile serves as both matrix and NMR probe.

Vibrational Spectroscopy Isotopomer for Molecular Force Field Validation

Utilize succinonitrile-d4 as a specifically labeled isotopomer for IR and Raman vibrational band assignments and molecular force field calculations [1]. The d4 isotopomer data enable resolution of ambiguous assignments for the normal isotopomer and provide essential experimental constraints for ab initio computational models of molecular structure and dynamics in both gauche and trans conformations. This application supports fundamental physical chemistry research on molecular flexibility, conformational equilibria, and electron binding phenomena [2].

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